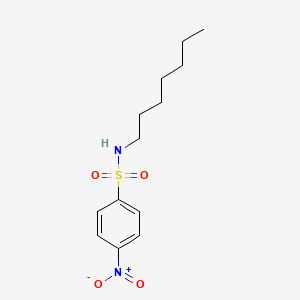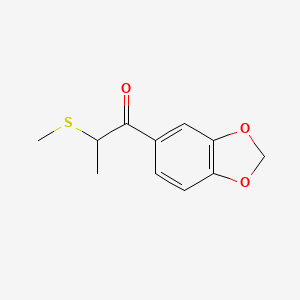
1-(1,3-Benzodioxol-5-yl)-2-methylsulfanylpropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,3-Benzodioxol-5-yl)-2-methylsulfanylpropan-1-one is a chemical compound that features a benzodioxole ring system. This structure is known for its presence in various natural and synthetic compounds exhibiting a broad spectrum of biological activities. The compound’s unique structure makes it a subject of interest in multiple fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Benzodioxol-5-yl)-2-methylsulfanylpropan-1-one typically involves the acylation of 1,3-benzodioxole. This process can be carried out under flow conditions using a recyclable heterogeneous acidic catalyst . The reaction conditions often include the use of methanol, water, and tetrahydrofuran (THF) as solvents, with sodium hydroxide as a base .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of continuous flow reactors and recyclable catalysts suggests a move towards more sustainable and efficient production processes.
化学反应分析
Types of Reactions: 1-(1,3-Benzodioxol-5-yl)-2-methylsulfanylpropan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学研究应用
1-(1,3-Benzodioxol-5-yl)-2-methylsulfanylpropan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism by which 1-(1,3-Benzodioxol-5-yl)-2-methylsulfanylpropan-1-one exerts its effects involves the modulation of microtubule assembly. This compound can suppress tubulin polymerization or stabilize microtubule structure, leading to mitotic blockade and cell apoptosis. The molecular targets include tubulin and related pathways involved in cell division .
相似化合物的比较
1-(1,3-Benzodioxol-5-yl)-2-butanamine: Known for its psychoactive effects and potential therapeutic applications.
1-(1,3-Benzodioxol-5-yl)-2-propanone: Used as a precursor in the synthesis of various psychoactive substances.
Uniqueness: 1-(1,3-Benzodioxol-5-yl)-2-methylsulfanylpropan-1-one stands out due to its unique combination of a benzodioxole ring and a methylsulfanyl group, which imparts distinct chemical and biological properties. Its ability to modulate microtubule assembly makes it particularly valuable in cancer research and treatment .
属性
CAS 编号 |
89017-45-8 |
|---|---|
分子式 |
C11H12O3S |
分子量 |
224.28 g/mol |
IUPAC 名称 |
1-(1,3-benzodioxol-5-yl)-2-methylsulfanylpropan-1-one |
InChI |
InChI=1S/C11H12O3S/c1-7(15-2)11(12)8-3-4-9-10(5-8)14-6-13-9/h3-5,7H,6H2,1-2H3 |
InChI 键 |
YCCCANDJXFASPD-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)C1=CC2=C(C=C1)OCO2)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(3-bromophenyl)methylidene]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B14125278.png)
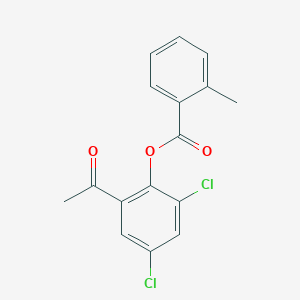
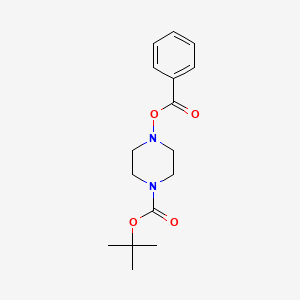
![Benzamide, N-[(4-chlorophenyl)thio]-](/img/structure/B14125291.png)

![N-(3-chloro-4-methoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14125300.png)
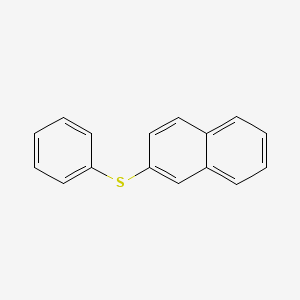
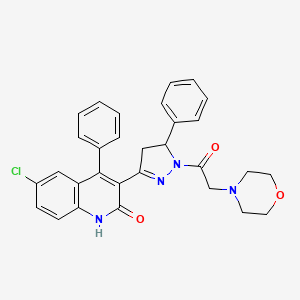
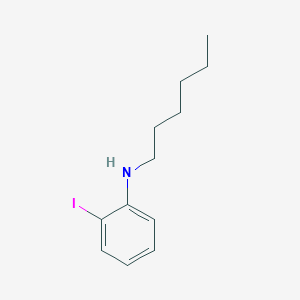
![Benzyl[2-(4-methoxyphenyl)-4-pentenyl]amine](/img/structure/B14125335.png)
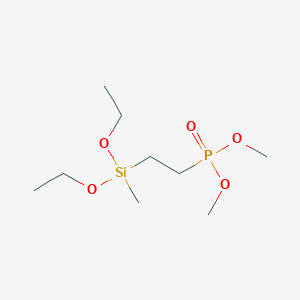
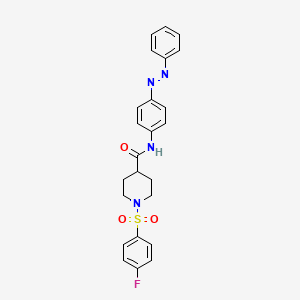
![[(1E)-1-Bromo-1-propen-1-yl]benzene](/img/structure/B14125349.png)
